N-[3-(Benzyloxy)-2,2-dimethylpropanoyl]-2-methylalanine
Description
N-[3-(Benzyloxy)-2,2-dimethylpropanoyl]-2-methylalanine is a synthetic organic compound featuring a benzyloxy-protected propanoyl group attached to a 2-methylalanine backbone.
Properties
CAS No. |
650625-31-3 |
|---|---|
Molecular Formula |
C16H23NO4 |
Molecular Weight |
293.36 g/mol |
IUPAC Name |
2-[(2,2-dimethyl-3-phenylmethoxypropanoyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-15(2,13(18)17-16(3,4)14(19)20)11-21-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3,(H,17,18)(H,19,20) |
InChI Key |
LDVDEVRSGLSUHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1)C(=O)NC(C)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzyloxy)-2,2-dimethylpropanoyl]-2-methylalanine typically involves multiple steps, starting from readily available precursors. One common method involves the protection of functional groups, followed by selective reactions to introduce the benzyloxy and dimethylpropanoyl groups. For example, the preparation might involve the use of 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate as starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Benzyloxy)-2,2-dimethylpropanoyl]-2-methylalanine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group typically yields benzoic acid derivatives, while reduction can lead to the formation of alcohols or hydrocarbons.
Scientific Research Applications
N-[3-(Benzyloxy)-2,2-dimethylpropanoyl]-2-methylalanine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[3-(Benzyloxy)-2,2-dimethylpropanoyl]-2-methylalanine involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the dimethylpropanoyl moiety can influence the compound’s overall stability and reactivity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Pharmacological Relevance
- MK-6892 , though structurally distinct, highlights the importance of benzyloxy-like groups in drug design. Its oxadiazole-pyridine core and bulky substituents enable potent HCAR2 agonism with reduced side effects, suggesting that steric bulk (as in the target compound) may enhance receptor selectivity .
Research Findings and Data Gaps
- Structural Analogues : The tert-butoxycarbonyl variant (CAS 81306-94-7) has a high molecular weight (519.67) and logP (6.30), indicating lipophilicity, but lacks data on solubility and stability .
- Pharmacological Potential: While MK-6892 demonstrates therapeutic relevance, the target compound’s bioactivity remains uncharacterized in the provided evidence.
- Commercial Accessibility : N-Benzyloxycarbonyl-DL-alanine is readily available at scale, whereas the target compound’s synthesis and purification may require specialized protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
